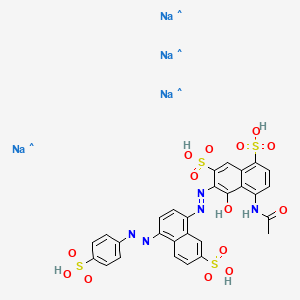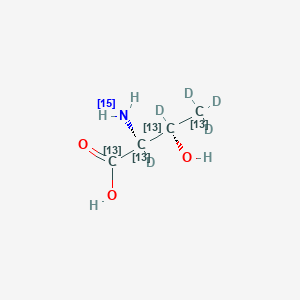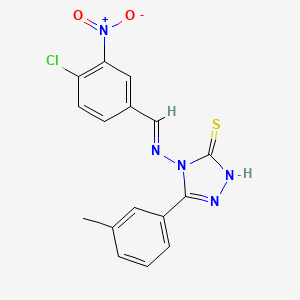
Hexanedioic-d8 Acid Dihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic-d8 Acid Dihydrazide, also known as adipic acid dihydrazide, is a deuterated derivative of adipic acid dihydrazide. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is H2NNHCO(CD2)4CONHNH2, and it has a molecular weight of 182.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanedioic-d8 Acid Dihydrazide typically involves the esterification of hexanedioic acid with ethanol in the presence of sulfuric acid, followed by the reaction of the resulting ester with hydrazine hydrate in ethanol . The reaction conditions are carefully controlled to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is typically produced in specialized facilities that adhere to strict safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic-d8 Acid Dihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized hydrazides, while reduction reactions may produce hydrazine derivatives.
Scientific Research Applications
Hexanedioic-d8 Acid Dihydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Hexanedioic-d8 Acid Dihydrazide involves its ability to form stable hydrazone linkages with aldehydes and ketones. This property makes it an effective crosslinking agent in various applications. The compound interacts with molecular targets through the formation of covalent bonds, leading to the stabilization of the target molecules .
Comparison with Similar Compounds
Hexanedioic-d8 Acid Dihydrazide is similar to other hydrazide compounds, such as:
Adipic Acid Dihydrazide: The non-deuterated form of this compound, used in similar applications but without the isotopic labeling.
Oxalic Acid Dihydrazide: A shorter-chain hydrazide with different reactivity and applications.
Succinic Acid Dihydrazide: Another hydrazide with a shorter carbon chain, used in different chemical and industrial processes.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and kinetic isotope effects .
Properties
Molecular Formula |
C6H14N4O2 |
|---|---|
Molecular Weight |
182.25 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriohexanedihydrazide |
InChI |
InChI=1S/C6H14N4O2/c7-9-5(11)3-1-2-4-6(12)10-8/h1-4,7-8H2,(H,9,11)(H,10,12)/i1D2,2D2,3D2,4D2 |
InChI Key |
IBVAQQYNSHJXBV-SVYQBANQSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)NN)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NN |
Canonical SMILES |
C(CCC(=O)NN)CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


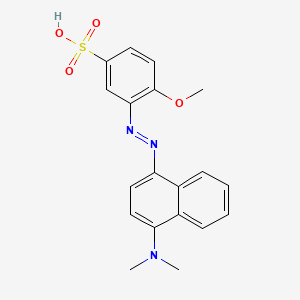


![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-(3,4-dichlorophenyl)oxamide](/img/structure/B12057407.png)
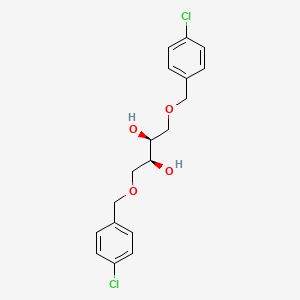


![[(1R)-3-carboxy-1-[(4-nitrophenyl)carbamoyl]propyl]azanylidene](/img/structure/B12057439.png)


![4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(prop-2-ynylamino)cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12057455.png)
